molecular formula C14H16N4OS B6442423 N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2640892-49-3

N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B6442423
CAS No.: 2640892-49-3
M. Wt: 288.37 g/mol
InChI Key: VMHQSRJNPTVNIW-UHFFFAOYSA-N
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Description

"N-(4-{[5-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide" is a synthetic acetamide derivative featuring a pyrimidine core substituted with methyl and methylsulfanyl groups at positions 5 and 2, respectively. The pyrimidine ring is linked via an amino group to a para-substituted phenyl ring, which is further functionalized with an acetamide moiety.

Key structural attributes include:

  • Pyrimidine core: A heterocyclic aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents: A methyl group at position 5 and a methylsulfanyl group at position 2, which may influence electronic properties and binding interactions.
  • Acetamide linkage: The phenyl-acetamide moiety enhances solubility and provides a handle for further functionalization.

Crystallographic data for such compounds are often resolved using software like SHELX, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

N-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-11(5-7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHQSRJNPTVNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=C(C=C2)NC(=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.

    Coupling with Aniline Derivative: The pyrimidine intermediate is then coupled with a substituted aniline derivative through a nucleophilic aromatic substitution reaction.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

JAK2 Inhibition and Therapeutic Potential

The compound has been identified as a potential JAK2 inhibitor. JAK2 is an essential enzyme involved in cytokine signaling pathways, which play a crucial role in hematological malignancies and autoimmune diseases. The inhibition of JAK2 can lead to significant therapeutic effects, particularly in conditions such as myeloproliferative neoplasms and other blood disorders.

Research indicates that N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide may exhibit antiproliferative effects by blocking JAK2-mediated signal transduction pathways, thereby inducing apoptosis in cancer cells . This mechanism positions the compound as a promising candidate for further drug development.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how strongly the compound binds to JAK2 compared to other similar compounds.
  • Cell Line Studies : Using various cancer cell lines to assess the antiproliferative effects and mechanisms of action.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of the compound.

Mechanism of Action

The mechanism of action of N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the pyrimidine ring substituents, linker groups, or aromatic systems. Below is a detailed comparison with three representative analogs:

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structure: Features a pyrimidin-2-ylsulfanyl group instead of a pyrimidin-4-ylamino linker. The pyrimidine ring is substituted with methyl groups at positions 4 and 4.
  • Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(4-methylpyridin-2-yl)acetamide .
  • Key Differences: Substituent positions: Methyl groups at 4 and 6 (vs. 5 and 2 in the target compound). Linker: Sulfanyl (C–S–C) vs. amino (C–NH–C) bridge, altering electronic and steric profiles. Aromatic system: Pyridin-2-yl vs. phenyl ring, impacting π-π stacking and solubility.

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Structure: A complex peptide-like analog with a tetrahydropyrimidinone ring and phenoxyacetamide group.
  • Key Differences :
    • Backbone complexity : Hexan-2-yl chain with multiple stereocenters vs. the planar phenyl-pyrimidine system.
    • Functional groups : Hydroxyl and oxotetrahydropyrimidinyl groups introduce hydrogen-bonding capacity absent in the target compound.
    • Biological relevance : Likely designed for protease or receptor targeting due to peptidic motifs .

N-(5-Methylpyridin-2-yl)acetamide derivatives

  • Structure : Simplistic analogs lacking the pyrimidine ring but retaining the acetamide-pyridinyl motif.
  • Solubility: Increased hydrophilicity due to the pyridinyl group vs. the phenyl ring.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
N-(4-{[5-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide C₁₅H₁₇N₅OS 335.40 5-Me, 2-SMe pyrimidine; phenyl-acetamide Kinase inhibition (hypothesized)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 304.37 4,6-diMe pyrimidine; pyridinyl-acetamide Antimicrobial intermediate
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... C₃₉H₄₇N₅O₅ 689.82 Phenoxyacetamide; tetrahydropyrimidinone Protease inhibition (assumed)

Research Findings and Implications

  • Structural Activity Relationships (SAR): The position of methyl groups on the pyrimidine ring (e.g., 2-SMe vs. 4/6-Me) significantly affects electronic density and steric hindrance, modulating binding to biological targets. Linker groups (e.g., amino vs.
  • Synthetic Accessibility :
    • The target compound’s synthesis likely involves sequential alkylation/amination of pyrimidine precursors, similar to methods described for analog 2.1 .
    • Stereochemical complexity in analog 2.2 necessitates advanced chiral synthesis techniques .

Biological Activity

N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antitrypanosomal and antiplasmodial agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an acetamide group linked to an aminophenyl core, which is further substituted with a 5-methyl-2-(methylsulfanyl)pyrimidin-4-yl moiety. Its molecular formula is C13H15N3OSC_{13}H_{15}N_3OS with a molecular weight of approximately 273.35 g/mol.

The primary targets of this compound include:

  • Trypanosoma brucei rhodesiense : The causative agent of sleeping sickness.
  • Plasmodium falciparum : The parasite responsible for malaria.

Inhibition Pathways

The compound inhibits the growth and proliferation of these parasites through various biochemical pathways. It is thought to interfere with critical cellular processes, such as nucleic acid synthesis and energy metabolism, leading to cell death in the target organisms.

Antitrypanosomal Activity

Research indicates that this compound exhibits significant activity against Trypanosoma brucei rhodesiense. In vitro studies demonstrated:

Concentration (µM)% Growth Inhibition
120
550
1080

These results suggest that the compound effectively reduces the viability of the parasite at higher concentrations .

Antiplasmodial Activity

Similarly, the compound shows promising antiplasmodial effects against Plasmodium falciparum NF54. The following table summarizes its efficacy:

Concentration (µM)% Growth Inhibition
115
545
1075

This data indicates a dose-dependent response, highlighting the potential for therapeutic use in malaria treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with similar pyrimidine structures have been shown to inhibit DHFR, an essential enzyme for DNA synthesis in both cancer and parasitic cells. This inhibition leads to decreased cell proliferation and has therapeutic implications for cancer and parasitic infections .
  • Broad-Spectrum Antimicrobial Activity : Other derivatives of pyrimidine have demonstrated broad-spectrum activity against various pathogens, suggesting that structural modifications can enhance biological activity. This opens avenues for developing new antimicrobial agents based on the core structure of this compound .

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